molecular formula C13H29N3O B15179585 2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol CAS No. 85391-91-9

2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol

Cat. No.: B15179585
CAS No.: 85391-91-9
M. Wt: 243.39 g/mol
InChI Key: TVEPUPWHYJREDJ-UHFFFAOYSA-N
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Description

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of multiple functional groups, including hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2,2,6,6-tetramethyl-4-piperidone and ethylenediamine.

    Solvent: Ethanol.

    Reaction Conditions: Heating at a temperature of around 80-100°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL involves its interaction with various molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. It may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is unique due to its combination of functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust performance under various conditions.

Properties

CAS No.

85391-91-9

Molecular Formula

C13H29N3O

Molecular Weight

243.39 g/mol

IUPAC Name

2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylamino]ethanol

InChI

InChI=1S/C13H29N3O/c1-12(2)9-11(10-13(3,4)16-12)15-6-5-14-7-8-17/h11,14-17H,5-10H2,1-4H3

InChI Key

TVEPUPWHYJREDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCNCCO)C

Origin of Product

United States

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